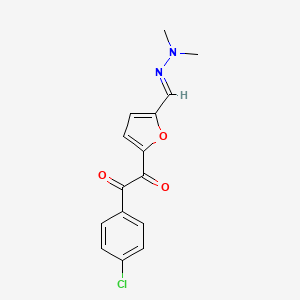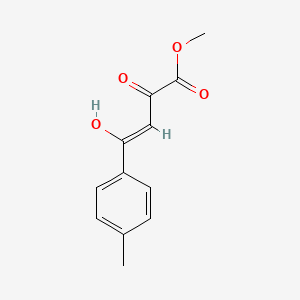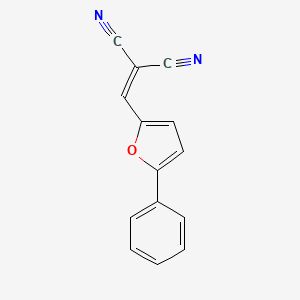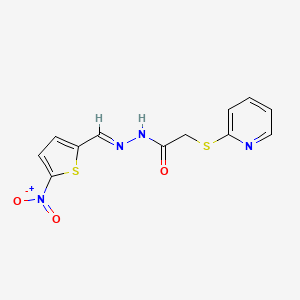
5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile is a synthetic organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The acetyl, amino, and carbonitrile groups can be introduced through various substitution reactions.
Chlorination: The dichlorophenyl group can be introduced via chlorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could be used to modify the carbonitrile group.
Substitution: Various substitution reactions can be performed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Similar compounds have shown promise as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In industry, this compound might be used in the development of new polymers, coatings, or other materials with specialized properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, altering their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-acetyl-2-amino-4-phenyl-6-methyl-4H-pyran-3-carbonitrile
- 5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
- 5-acetyl-2-amino-4-(2,6-difluorophenyl)-6-methyl-4H-pyran-3-carbonitrile
Uniqueness
The presence of the dichlorophenyl group in 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile might confer unique chemical and biological properties, such as increased potency or selectivity for certain biological targets.
Eigenschaften
Molekularformel |
C15H12Cl2N2O2 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-7(20)12-8(2)21-15(19)9(6-18)13(12)14-10(16)4-3-5-11(14)17/h3-5,13H,19H2,1-2H3 |
InChI-Schlüssel |
LOENFOFWLLFAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079925.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15079941.png)
![(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15079942.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
![2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079964.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)





